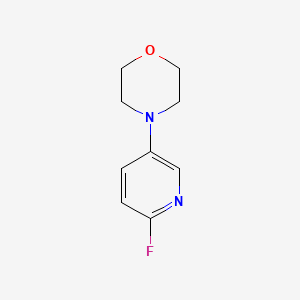

(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a method for the synthesis of (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone has been described, which involves six steps starting from D-pyroglutaminol . The key step involved the introduction of a chiral methyl group by alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate .科学的研究の応用

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, due to their microbial inhibitory properties, are crucial in understanding the impact on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. These compounds, including hexanoic, octanoic, decanoic, and lauric acids, can damage cell membranes and decrease microbial internal pH, influencing metabolic engineering strategies aimed at increasing microbial robustness for industrial applications (Jarboe, Royce, & Liu, 2013).

Chlorogenic Acid (CGA) and Its Pharmacological Review

Chlorogenic Acid, a biologically active dietary polyphenol found in green coffee extracts and tea, exhibits a wide range of therapeutic roles including antioxidant, anti-inflammatory, and neuroprotective effects. Its potential in regulating lipid and glucose metabolism could offer insights into the utilization of similar carboxylic acid compounds for medical applications (Naveed et al., 2018).

Liquid-Liquid Extraction of Carboxylic Acids

The review of solvent developments for the extraction of carboxylic acids from aqueous streams highlights the importance of these compounds in the production of bio-based plastics. This study may inform the extraction and purification processes relevant to carboxylic acids in industrial settings (Sprakel & Schuur, 2019).

Biologically Active Compounds of Plants

This review emphasizes the antioxidant, antimicrobial, and cytotoxic activity of selected natural carboxylic acids, such as benzoic, cinnamic, and caffeic acids. Understanding these activities can guide the potential biomedical applications of similar compounds (Godlewska-Żyłkiewicz et al., 2020).

Sorption of Veterinary Pharmaceuticals in Soils

The review on the sorption of veterinary pharmaceuticals, including carboxylic acid compounds, in soils provides insights into their environmental behavior and fate. Such information is vital for assessing the environmental impact and biodegradability of carboxylic acids in agricultural and pharmaceutical industries (Tolls, 2001).

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methyl-1-butanol", "morpholine", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "sodium bicarbonate", "acetic anhydride", "sodium acetate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 3-methyl-1-butanol to 3-methyl-1-butyl morpholine\n- Add morpholine and sodium hydroxide to 3-methyl-1-butanol\n- Heat the mixture to reflux for 24 hours\n- Cool the mixture and extract the product with ethyl acetate\n- Dry the organic layer with sodium sulfate\n- Concentrate the organic layer to obtain 3-methyl-1-butyl morpholine", "Step 2: Conversion of 3-methyl-1-butyl morpholine to (3R,5R)-5-methylmorpholine-3-carboxylic acid\n- Dissolve 3-methyl-1-butyl morpholine in acetic anhydride\n- Add sodium acetate and heat the mixture to reflux for 24 hours\n- Cool the mixture and extract the product with ethyl acetate\n- Dry the organic layer with sodium sulfate\n- Concentrate the organic layer to obtain (3R,5R)-5-methylmorpholine-3-carboxylic acid", "Step 3: Conversion of (3R,5R)-5-methylmorpholine-3-carboxylic acid to (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride\n- Dissolve (3R,5R)-5-methylmorpholine-3-carboxylic acid in water\n- Add hydrochloric acid and stir the mixture until the pH reaches 2\n- Cool the mixture and filter the precipitated product\n- Wash the product with water and dry it to obtain (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride" ] } | |

CAS番号 |

2140265-81-0 |

分子式 |

C6H12ClNO3 |

分子量 |

181.6 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。